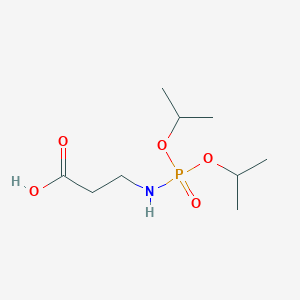
3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide, also known as MTCH, is a thiazolidine derivative that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MTCH has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wirkmechanismus
The exact mechanism of action of 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide is not fully understood, but it is believed to act through multiple pathways. 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide has been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide has also been found to activate the AMP-activated protein kinase pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of many chronic diseases, including cancer and diabetes. 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide has also been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide has several advantages for use in lab experiments, including its ease of synthesis and its potent biological activity. However, one limitation of 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide. One area of interest is the development of 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide-based drugs for the treatment of cancer and other chronic diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological activity of 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide, which could lead to the development of more potent and selective analogs. Additionally, the use of 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide in materials science applications, such as the development of new sensors or catalysts, is an area of potential future research.
Synthesemethoden
3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide can be synthesized by reacting 4-methoxybenzoyl hydrazide with thioglycolic acid in the presence of a base, such as sodium hydroxide, to form 3-(4-methoxyphenyl)-1,3-thiazolidine-2-thione. The thione is then treated with hydrazine hydrate to yield the desired product, 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-16-9-4-2-8(3-5-9)14-6-7-17-11(14)10(15)13-12/h2-5,11H,6-7,12H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCJGOFUGFKPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCSC2C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1,3-thiazolidine-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2-chloro-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B4884142.png)
![methyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B4884162.png)
![dimethyl 5-({[(4-methylphenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4884174.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4884180.png)
![2-[benzoyl(2-naphthylsulfonyl)amino]phenyl benzoate](/img/structure/B4884181.png)
![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B4884184.png)
![5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884189.png)
![2-(2-methoxyethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4884197.png)
![2-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4884200.png)

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B4884218.png)
![2-isopropyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4884226.png)

![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4884237.png)